molecular formula C21H24N2O B1290449 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one CAS No. 852339-03-8

7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one

Cat. No. B1290449
M. Wt: 320.4 g/mol
InChI Key: NBNIVFPKFYATOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of N-benzyl-2,7-diphenyl-1,4-diazepan-5-ones were synthesized from 2,7-diphenyl-1,4-diazepan-5-ones and N-benzyl-2,6-diphenylpiperidin-4-ones through two different routes . Another study reported the synthesis of novel 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates using a green chemical approach with p-toluenesulfonic acid under microwave irradiation . These methods highlight the versatility and adaptability of synthetic routes for diazaspirodecanone derivatives.

Molecular Structure Analysis

The molecular structure and stereochemistry of synthesized diazaspirodecanone derivatives have been extensively characterized using various spectroscopic techniques, including IR, mass, and NMR spectral techniques . The conformational preferences of these compounds have been elucidated, with some preferring a chair conformation and others adopting a twist-boat conformation . Additionally, X-ray crystallography has been employed to determine the crystal structure of these compounds, further confirming their conformational analysis .

Chemical Reactions Analysis

The reactivity of diazaspirodecanone derivatives has been explored in various chemical reactions. For example, 4-benzoyl-5-phenylfuran-2,3-dione was shown to react with substituted 2-azaspiro[4.5]dec-1-enes, leading to the formation of new cyclopent-3-ene-1,2-dione derivatives . Another study described the synthesis of 6-azolylmethyl-7-benzylidenespiro[4.5]decan-6-ols through a Claisen–Schmidt condensation followed by subsequent reactions to form oxiranes and their ring opening with azoles . These reactions demonstrate the chemical versatility and potential for further functionalization of the diazaspirodecanone scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazaspirodecanone derivatives have been characterized, including their melting points and elemental composition . Spectroscopic data such as MS, FT-IR, and NMR have been used to confirm the identity and purity of the synthesized compounds . The compounds' potential biological activities have also been investigated, with some showing inhibitory activity against HIV-1 protease and moderate antibacterial activity against various bacterial strains . Additionally, some derivatives have exhibited fungicidal activity against phytopathogenic fungi, suggesting their potential as agrochemical agents .

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c24-20-21(13-15-23(20)19-10-5-2-6-11-19)12-7-14-22(17-21)16-18-8-3-1-4-9-18/h1-6,8-11H,7,12-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNIVFPKFYATOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2=O)C3=CC=CC=C3)CN(C1)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630911
Record name 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one

CAS RN

852339-03-8
Record name 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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